molecular formula C8H14ClNO B1378095 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride CAS No. 1384428-60-7

3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride

Cat. No.: B1378095
CAS No.: 1384428-60-7
M. Wt: 175.65 g/mol
InChI Key: HHWJOKIQUIDYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride is a bicyclic compound with a unique structure that makes it valuable in various fields of scientific research. Its molecular formula is C8H13NO·HCl, and it has a molecular weight of 175.66 g/mol . This compound is known for its stability and reactivity, making it a useful building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethylamine with a suitable ketone precursor can lead to the formation of the bicyclic structure . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and makes it suitable for various specialized applications.

Properties

IUPAC Name

3-ethyl-3-azabicyclo[3.1.1]heptan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-9-4-6-3-7(5-9)8(6)10;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWJOKIQUIDYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CC(C1)C2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.